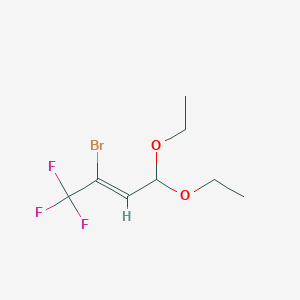
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is an organofluorine compound characterized by the presence of bromine, ethoxy, and trifluoromethyl groups. This compound is notable for its unique structural features, which include a Z-configuration around the double bond, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene typically involves the following steps:
Wittig Reaction: The initial step involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired alkene.
Bromination: The next step involves the selective bromination of the alkene using bromine or a brominating agent such as N-bromosuccinimide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxy groups can lead to the formation of aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products
Substitution: Formation of substituted alkenes or ethers.
Reduction: Formation of alkanes or alcohols.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals with fluorinated motifs.
Material Science: Utilized in the preparation of fluorinated polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions due to its reactive bromine and trifluoromethyl groups.
Mécanisme D'action
The mechanism by which (Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene exerts its effects involves:
Molecular Targets: The compound can interact with nucleophilic sites on enzymes or proteins, leading to covalent modification.
Pathways Involved: The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic pockets in biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene: The E-isomer of the compound, differing in the configuration around the double bond.
2-Bromo-4,4-diethoxy-1,1,1-trifluorobutane: Lacks the double bond, resulting in different reactivity and properties.
4,4-Diethoxy-1,1,1-trifluorobut-2-ene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Uniqueness
(Z)-2-Bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene is unique due to its Z-configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions in chemical and biological systems.
Propriétés
IUPAC Name |
(Z)-2-bromo-4,4-diethoxy-1,1,1-trifluorobut-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrF3O2/c1-3-13-7(14-4-2)5-6(9)8(10,11)12/h5,7H,3-4H2,1-2H3/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZZCNJCOSATFL-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C(F)(F)F)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(/C(F)(F)F)\Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2998661.png)


![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine](/img/structure/B2998664.png)
![2-Ethyl-5-mercapto-6-propyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2998665.png)
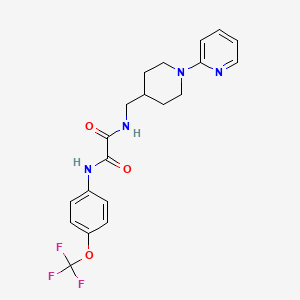
![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)
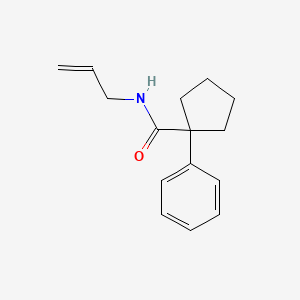
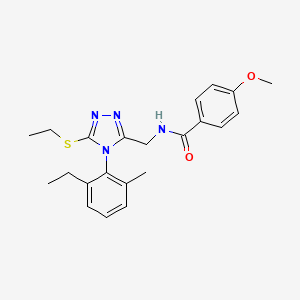
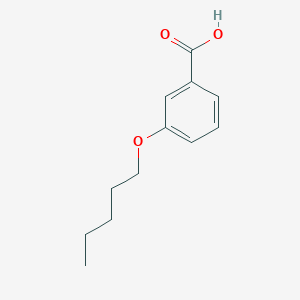
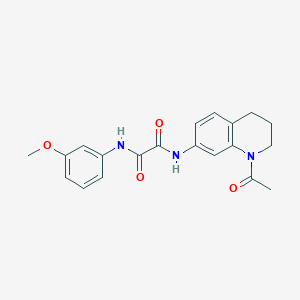
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)
